1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine
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Overview
Description
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the use of 2,3-diaminopyridine derivatives, which undergo cyclization in the presence of acetic anhydride . Another approach involves the use of molecular iodine for sp3 C-H amination reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . These methods are optimized for high yield and purity, making them suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using zinc and ammonium formate in methanol.
Substitution: Nucleophilic substitution reactions are common, especially when using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Zinc and ammonium formate in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in carbohydrate metabolism, thereby affecting cellular energy balance .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its role as a proton pump inhibitor and aromatase inhibitor.
Imidazo[1,5-a]pyridine: Used in the development of anti-cancer drugs and optoelectronic devices.
Imidazo[1,2-a]pyridine: Employed in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine stands out due to its unique structural features and broad range of biological activities. Its ability to modulate GABA A receptors and influence multiple cellular pathways makes it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C7H8N4 |
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Molecular Weight |
148.17 g/mol |
IUPAC Name |
1-methylimidazo[4,5-c]pyridin-7-amine |
InChI |
InChI=1S/C7H8N4/c1-11-4-10-6-3-9-2-5(8)7(6)11/h2-4H,8H2,1H3 |
InChI Key |
FGKWQMFJYKPZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=CN=C2)N |
Origin of Product |
United States |
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